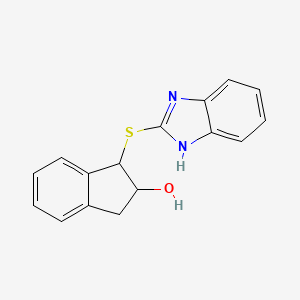

1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .

Synthesis Analysis

In general, the synthesis of benzimidazole derivatives involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde in a suitable solvent to get the desired product .Molecular Structure Analysis

The structure of the synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives typically involve nucleophilic aromatic substitution .Applications De Recherche Scientifique

Anticancer Activity

The benzimidazole scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated the cytotoxic effects of 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis makes it a promising candidate for further development in cancer therapy .

Antiviral Properties

Thiosemicarbazones, such as the compound , have demonstrated antiviral activity. They interfere with viral replication by inhibiting enzymes essential for viral survival. Researchers have explored the potential of this compound against various viruses, including HIV, influenza, and herpes viruses .

Enzymatic Inhibition

Thiosemicarbazones often exhibit enzyme inhibitory properties. They can target specific enzymes involved in disease processes1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol may act as an enzyme inhibitor, affecting critical pathways in cellular metabolism .

Coordination Chemistry

The sulfur and nitrogen atoms in thiosemicarbazones allow them to form diverse coordination complexes with metal ions. Researchers have explored the coordination behavior of this compound with various transition metals. These complexes could find applications in catalysis, materials science, and bioinorganic chemistry .

Antifungal Activity

Thiosemicarbazones have also shown antifungal properties. They inhibit fungal growth by disrupting essential cellular processes. Investigating the efficacy of 1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol against fungal pathogens could lead to novel antifungal agents .

Antioxidant Potential

Compounds containing sulfur atoms often exhibit antioxidant activity. Thiosemicarbazones may scavenge free radicals and protect cells from oxidative damage. Researchers have explored the antioxidant capacity of this compound, which could have implications for health and disease prevention .

Mécanisme D'action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological target. Some benzimidazole derivatives display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c19-14-9-10-5-1-2-6-11(10)15(14)20-16-17-12-7-3-4-8-13(12)18-16/h1-8,14-15,19H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVATGWKVRMSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,3-benzimidazol-2-ylsulfanyl)-2-indanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)

![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2555358.png)

![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)

![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4-nitroaniline](/img/structure/B2555363.png)